6-Hydroxypyridine-3-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

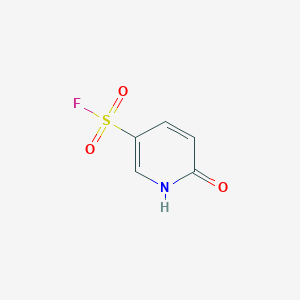

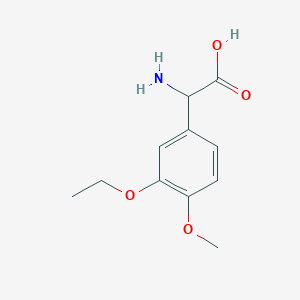

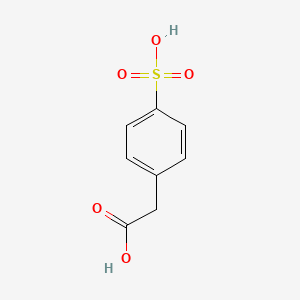

6-Hydroxypyridine-3-sulfonyl fluoride is a chemical compound with the CAS Number: 2247103-46-2 . It has a molecular weight of 177.16 . The physical form of this compound is a powder .

Synthesis Analysis

The synthesis of sulfonyl fluorides, such as 6-Hydroxypyridine-3-sulfonyl fluoride, has been achieved through various methods. One approach involves direct fluorosulfonylation with fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides . Another method involves the use of an organobismuth (III) complex bearing a bis-aryl sulfone ligand backbone to catalyze the synthesis of sulfonyl fluorides from the corresponding (hetero)aryl boronic acids in the presence of SO2 and Selectfluor .Chemical Reactions Analysis

Fluoroalkylation reactions, which involve the transfer of a fluoroalkyl group to a substrate, are a key area of study in the context of organofluorine compounds like 6-Hydroxypyridine-3-sulfonyl fluoride . Fluorine substitution can dramatically influence the chemical outcome of these reactions .Applications De Recherche Scientifique

Metal-Fluoride Complexes

Research has shown the synthesis of metal(II)-fluorides complexes with 3-hydroxypyridine as a ligand, which indicates potential applications in inorganic chemistry. These complexes have been characterized using infrared and ligand-field spectroscopy (Smit & Groeneveld, 1975).

Mass Spectrometric Analysis

A study reported a solvent-free substitution reaction of a fluorine atom in perfluorooctane sulfonyl fluoride (PFOSF) with a hydroxyl radical, suggesting applications in analytical chemistry, particularly in mass spectrometry (Wang et al., 2016).

Fluorescence Studies

Fluorescence studies on hydroxypyridines, including 3-hydroxypyridine derivatives, have been conducted. These studies are relevant to understanding the fluorescence properties of such compounds, which can be applied in various scientific fields (Bridges, Davies, & Williams, 1966).

Novel Reagents in Chemical Synthesis

Research into the development of new fluorosulfonylation reagents, such as 1-bromoethene-1-sulfonyl fluoride, highlights the potential use of sulfonyl fluorides in organic synthesis and their applications in regioselective synthesis (Leng & Qin, 2018).

Applications in Chemical Biology

Sulfonyl fluorides are increasingly studied as reactive probes in chemical biology and molecular pharmacology. Research into the synthesis of aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation suggests a growing interest in the use of sulfonyl fluorides in biological research (Xu et al., 2019).

Electrochemical Synthesis

A mild and environmentally benign electrochemical approach to prepare sulfonyl fluorides using thiols or disulfides has been reported, demonstrating the potential for sustainable and versatile synthetic methods in chemistry (Laudadio et al., 2019).

Machine Learning in Reaction Prediction

Machine learning has been utilized to map the reaction landscape of sulfonyl fluorides, enabling the prediction of high-yielding conditions for fluorination of alcohols. This research intersects chemistry and data science, offering innovative ways to optimize chemical reactions (Nielsen et al., 2018).

Metabolic Stability in Medicinal Chemistry

Investigations into the metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry highlight the significance of sulfonyl fluorides in drug development and diagnostic imaging (King et al., 2023).

Safety And Hazards

The safety information for 6-Hydroxypyridine-3-sulfonyl fluoride indicates that it is classified under GHS05 and GHS07 pictograms . The hazard statements include H302, H314, and H335, indicating that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

Sulfonyl fluorides, including 6-Hydroxypyridine-3-sulfonyl fluoride, are gaining attention in the field of chemical biology and molecular pharmacology . Future research directions could involve exploring new synthetic methods and applications of sulfonyl fluoride probes . Additionally, the development of new methodologies for the synthesis of fluorinated molecules is a promising area of research .

Propriétés

IUPAC Name |

6-oxo-1H-pyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO3S/c6-11(9,10)4-1-2-5(8)7-3-4/h1-3H,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERQXRBZZKCZEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxypyridine-3-sulfonyl fluoride | |

CAS RN |

2247103-46-2 |

Source

|

| Record name | 6-hydroxypyridine-3-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2449321.png)

![2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane](/img/structure/B2449324.png)

![[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate](/img/no-structure.png)

![Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2449327.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449337.png)